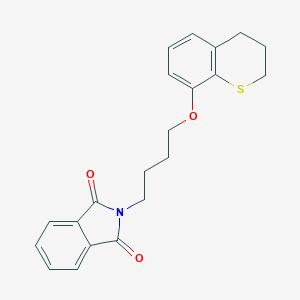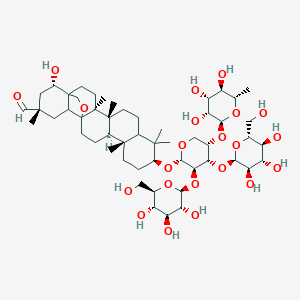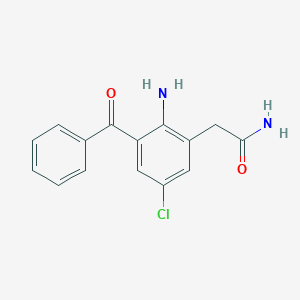![molecular formula C16H13ClN2O6S B122991 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate CAS No. 34265-47-9](/img/structure/B122991.png)
5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate is a chemical compound with the molecular formula C16H13ClN2O6S and a molecular weight of 396.8 g/mol. It is an intermediate in the preparation of Sulfasalazine and its derivatives. This compound is characterized by its orange solid appearance and solubility in dichloromethane and methanol.
Vorbereitungsmethoden
The synthesis of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate involves several steps. One common synthetic route includes the diazotization of p-chlorosulfonylaniline followed by coupling with salicylic acid methyl ester. The reaction conditions typically involve acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The chlorosulfonyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals like Sulfasalazine.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: As a precursor to Sulfasalazine, it plays a role in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Industry: It is used in the production of dyes and pigments due to its azo group, which imparts color to the final products.
Wirkmechanismus
The mechanism of action of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate involves its conversion to active metabolites. In the case of its role as a precursor to Sulfasalazine, the compound is metabolized in the body to produce 5-aminosalicylic acid, which exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. The molecular targets include enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate include:
Sulfasalazine: A direct derivative used in the treatment of inflammatory diseases.
5-Aminosalicylic Acid: The active metabolite of Sulfasalazine with anti-inflammatory properties.
Azo Dyes: Compounds with similar azo groups used in the dye industry.
Eigenschaften
IUPAC Name |
methyl 2-acetyloxy-5-[(4-chlorosulfonylphenyl)diazenyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O6S/c1-10(20)25-15-8-5-12(9-14(15)16(21)24-2)19-18-11-3-6-13(7-4-11)26(17,22)23/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMYRSKEKAXGGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
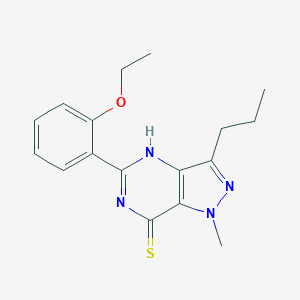
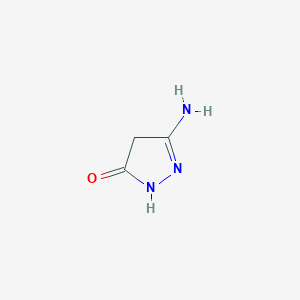
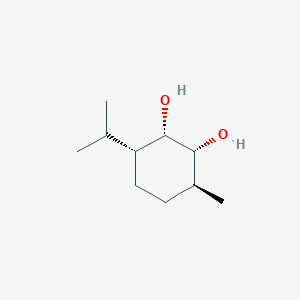


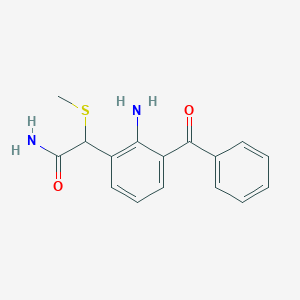
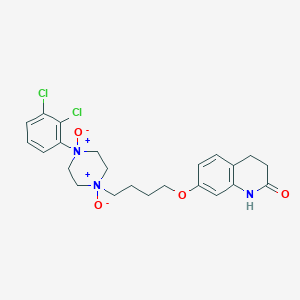
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)
